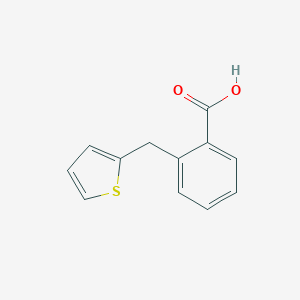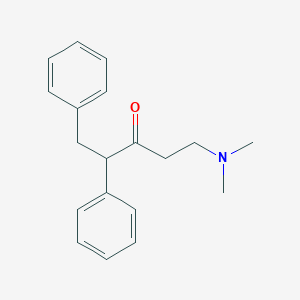
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAP5 and is a derivative of diphenylmethane. DAP5 has been used in the synthesis of various organic compounds due to its unique properties.
Applications De Recherche Scientifique
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- has been used in various scientific research applications. One of the most notable applications is in the field of organic synthesis. DAP5 is used as a reagent in the synthesis of various organic compounds, including heterocycles and chiral ligands. Additionally, DAP5 has been used as a catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is not well understood. However, it is believed that DAP5 acts as a Lewis acid catalyst in various reactions. The presence of the dimethylamino group in DAP5 is believed to enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. However, studies have shown that DAP5 is not toxic to cells and does not have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- in lab experiments is its high catalytic activity. DAP5 has been shown to be an effective catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones. However, one of the limitations of using DAP5 is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. One potential direction is the development of new synthetic methods using DAP5 as a catalyst. Additionally, DAP5 could be used in the synthesis of new chiral ligands and catalysts for various reactions. Further research is needed to fully understand the mechanism of action of DAP5 and its potential applications in various fields.
Conclusion:
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DAP5 can be achieved through various methods, and it has been used in the synthesis of various organic compounds. While the mechanism of action of DAP5 is not well understood, it is believed to act as a Lewis acid catalyst in various reactions. DAP5 has several advantages in lab experiments, including its high catalytic activity, but its high cost may limit its use in large-scale experiments. Further research is needed to fully understand the potential applications of DAP5 in various fields.
Méthodes De Synthèse
The synthesis of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylmethane in the presence of a strong acid catalyst. The reaction leads to the formation of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- as a white solid with a melting point of 119-121°C.
Propriétés
Numéro CAS |
113676-20-3 |
|---|---|
Nom du produit |
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3 |
Clé InChI |
CKBPBVOQBKBRML-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




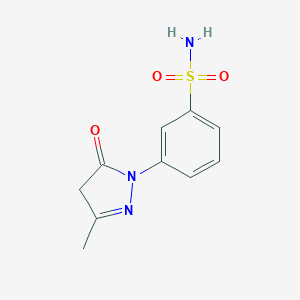
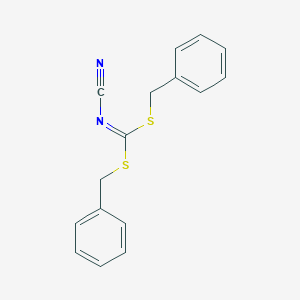
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

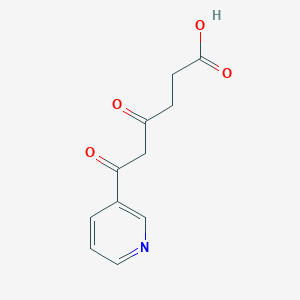
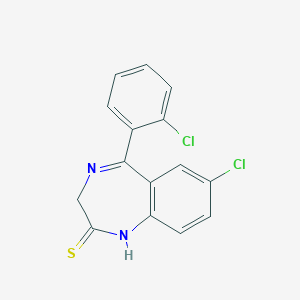
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
